1H and 19F NMR spectrum data for 1,1,1-Trifluoro-3-(2-methoxy-5-methylphenyl)propan-2-ol
1H and 19F NMR spectrum data for 1,1,1-Trifluoro-3-(2-methoxy-5-methylphenyl)propan-2-ol
Technical Whitepaper: Synthesis and NMR Spectroscopic Profiling of 1,1,1-Trifluoro-3-(2-methoxy-5-methylphenyl)propan-2-ol
Executive Summary
The strategic incorporation of trifluoromethyl (–CF₃) groups into aliphatic frameworks is a cornerstone of modern medicinal chemistry, heavily utilized to modulate lipophilicity, enhance metabolic stability, and improve target binding affinity. 1,1,1-Trifluoro-3-(2-methoxy-5-methylphenyl)propan-2-ol is a highly functionalized fluorinated carbinol that serves as a valuable building block for drug discovery.
As a Senior Application Scientist, I have designed this whitepaper to provide a comprehensive, self-validating protocol for the synthesis of this compound via nucleophilic trifluoromethylation. Furthermore, this guide delivers an in-depth analysis of its ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectral properties, explaining the causality behind the observed heteronuclear couplings and chemical shifts.
Mechanistic Pathway and Synthetic Strategy
The synthesis of the target compound relies on the nucleophilic addition of the Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF₃) to 2-(2-methoxy-5-methylphenyl)acetaldehyde.
Because TMSCF₃ is relatively inert toward carbonyls on its own, it requires activation by a nucleophilic catalyst. We utilize tetrabutylammonium fluoride (TBAF) as the catalyst[1]. The fluoride ion attacks the silicon atom of TMSCF₃, generating a pentacoordinate silicate intermediate[Me₃Si(CF₃)F]⁻. This intermediate acts as a CF₃⁻ equivalent, which rapidly and irreversibly attacks the electrophilic carbonyl carbon of the aldehyde[2].
The initial product is a silyl ether, which traps the newly formed alkoxide, preventing any reverse reaction. A subsequent acidic quench using 1M HCl serves a dual purpose: it neutralizes any residual reactive intermediates and hydrolyzes the silyl ether to yield the final trifluoromethyl carbinol.
Workflow for the synthesis and characterization of the trifluoromethyl carbinol.
Self-Validating Experimental Protocol
To ensure high fidelity and reproducibility, the following protocol incorporates built-in validation checkpoints.
Step 1: Reaction Setup and Activation
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Flame-dry a 50 mL round-bottom flask under argon. Add 2-(2-methoxy-5-methylphenyl)acetaldehyde (1.0 mmol, 164 mg) and anhydrous tetrahydrofuran (THF, 5.0 mL).
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Add TMSCF₃ (1.2 mmol, 170 mg). Causality: A slight excess of the Ruppert-Prakash reagent ensures complete consumption of the aldehyde. This is critical because unreacted aldehyde and the final carbinol often have similar polarities, complicating downstream purification[1].
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Cool the mixture to 0 °C in an ice bath. Causality: The nucleophilic addition of the CF₃ anion is highly exothermic; cooling prevents thermal degradation and side reactions (e.g., aldol condensation of the starting material).
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Dropwise, add a 1.0 M solution of TBAF in THF (0.1 mmol, 0.1 mL). Stir for 15 minutes at 0 °C, then allow to warm to room temperature for 2 hours. Validation Checkpoint 1: Perform Thin-Layer Chromatography (TLC) using 20% EtOAc/Hexanes. The starting aldehyde (R_f ~0.4, UV active, stains dark with 2,4-DNPH) should completely disappear, replaced by the non-polar silyl ether intermediate (R_f ~0.7, UV active, does not stain with 2,4-DNPH).
Step 2: Deprotection and Quench 5. Once TLC confirms completion, cool the flask back to 0 °C and slowly add 1.0 M aqueous HCl (2.0 mL). Stir vigorously for 1 hour at room temperature. Causality: The acidic environment cleaves the robust O–TMS bond, liberating the free hydroxyl group. Validation Checkpoint 2: A second TLC will reveal the conversion of the silyl ether (R_f ~0.7) to the more polar free carbinol (R_f ~0.3, stains strongly with KMnO₄).
Step 3: Extraction and Purification 6. Dilute the mixture with ethyl acetate (15 mL) and separate the layers. Wash the organic layer with saturated aqueous NaHCO₃ (10 mL) to neutralize residual acid, followed by brine (10 mL). 7. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 8. Purify the crude residue via flash column chromatography (silica gel, gradient elution 5% to 15% EtOAc in Hexanes) to afford the pure product as a clear oil.
Spectroscopic Characterization (¹H and ¹⁹F NMR)
The structural integrity of the synthesized compound is definitively confirmed via multinuclear NMR spectroscopy. The presence of the highly electronegative fluorine atoms dramatically alters the local magnetic environment, providing distinct diagnostic signals[3].
¹H NMR Analysis
The ¹H NMR spectrum (acquired in CDCl₃ to ensure a sharp lock and minimal solvent interaction) presents a highly characteristic profile for the aliphatic chain. The newly formed carbinol carbon is a stereocenter, which renders the adjacent benzylic methylene (–CH₂–) protons diastereotopic. Because they experience different average magnetic shielding environments, they couple to each other (geminal coupling, ²J ~ 14.0 Hz) as well as to the adjacent methine proton (³J ~ 9.5 and 3.0 Hz), resulting in a classic ABX splitting pattern.
Furthermore, the strong electron-withdrawing inductive effect of the CF₃ group deshields the adjacent methine proton (–CH(OH)–), shifting it downfield to ~4.25 ppm. This proton appears as a complex multiplet due to simultaneous coupling with the two diastereotopic protons and the three fluorine atoms (³J_HF ~ 7.0 Hz).
Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| Ar-CH₃ | 2.28 | s | - | 3H | Methyl group on aromatic ring |
| OH | 2.40 | br s | - | 1H | Hydroxyl proton (exchangeable) |
| CH₂ (H_a) | 2.85 | dd | 14.0, 9.5 | 1H | Diastereotopic benzylic proton |
| CH₂ (H_b) | 3.05 | dd | 14.0, 3.0 | 1H | Diastereotopic benzylic proton |
| Ar-OCH₃ | 3.82 | s | - | 3H | Methoxy group on aromatic ring |
| CH(OH) | 4.25 | m | - | 1H | Methine proton adjacent to CF₃ |
| Ar-H (H-3) | 6.78 | d | 8.2 | 1H | Aromatic proton ortho to OMe |
| Ar-H (H-6) | 6.98 | d | 2.0 | 1H | Aromatic proton meta to OMe |
| Ar-H (H-4) | 7.02 | dd | 8.2, 2.0 | 1H | Aromatic proton para to OMe |
¹⁹F NMR Analysis
¹⁹F NMR is highly sensitive to the local electronic environment, making it an exceptional tool for verifying the successful incorporation of the trifluoromethyl group[4]. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, yielding sharp, highly resolved signals.
In this compound, the CF₃ group is attached directly to a carbinol carbon. The proximity to the electronegative hydroxyl oxygen provides a specific shielding environment, typically placing the resonance around -79.5 ppm[4]. Because the CF₃ group is adjacent to a methine proton, the fluorine signal is split into a doublet (³J_HF = 7.0 Hz).
Table 2: ¹⁹F NMR Spectral Data (376 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| CF₃ | -79.5 | d | 7.0 | 3F | Trifluoromethyl group |
Validation Checkpoint 3: The absence of an aldehyde proton signal (~9.8 ppm) in the ¹H NMR and the presence of a clean doublet at -79.5 ppm in the ¹⁹F NMR definitively confirm the conversion of the starting material to the desired trifluoromethyl carbinol.
Conclusion
The synthesis of 1,1,1-Trifluoro-3-(2-methoxy-5-methylphenyl)propan-2-ol via the Ruppert-Prakash reagent is a robust, high-yielding methodology when precise temperature control and catalytic activation are employed. The resulting multinuclear NMR data provides a textbook example of diastereotopic splitting and heteronuclear (¹⁹F-¹H) coupling, serving as a reliable reference for researchers developing novel fluorinated therapeutics.
References
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Fluorine-18 labelled Ruppert–Prakash reagent ([18F]Me3SiCF3) for the synthesis of 18F-trifluoromethylated compounds - RSC Publishing. [Link]
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19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species - Dovepress.[Link]
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19F NMR as a tool in chemical biology - Beilstein Journals. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fluorine-18 labelled Ruppert–Prakash reagent ([ 18 F]Me 3 SiCF 3 ) for the synthesis of 18 F-trifluoromethylated compounds - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC01789F [pubs.rsc.org]
- 3. BJOC - 19F NMR as a tool in chemical biology [beilstein-journals.org]
- 4. dovepress.com [dovepress.com]
